An In-depth Technical Guide to 9-Julolidinecarboxaldehyde (CAS 33985-71-6)
An In-depth Technical Guide to 9-Julolidinecarboxaldehyde (CAS 33985-71-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Julolidinecarboxaldehyde (CAS 33985-71-6), a versatile heterocyclic aromatic organic compound. This document details its chemical and physical properties, a robust synthesis protocol, and its significant applications as a key intermediate in the development of fluorescent probes and pharmaceutical agents. The information is curated to support research and development activities in organic synthesis, medicinal chemistry, and materials science.
Core Chemical and Physical Data
9-Julolidinecarboxaldehyde is a stable, crystalline solid at room temperature. Its rigid, planar structure and electron-donating nitrogen atom are key to its utility in the synthesis of chromophores and other functional molecules.
| Property | Value | Source(s) |
| CAS Number | 33985-71-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅NO | [1][3] |
| Molecular Weight | 201.27 g/mol | [1][2] |
| Appearance | Light orange to yellow to green crystalline powder | [1] |
| Melting Point | 83 °C | [1][2] |
| Purity | ≥ 98% (GC) | [1][2] |
| Storage Temperature | Room Temperature (Store under inert gas, e.g., Argon) | [2][3] |
| Identifier | Value | Source(s) |
| IUPAC Name | 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | [2][4] |
| Synonyms | 9-Formyljulolidine, Julolidine-9-carbaldehyde | [3][5] |
| PubChem CID | 98700 | [1] |
| MDL Number | MFCD00151555 | [1][2] |
| InChI Key | XIIVBURSIWWDEO-UHFFFAOYSA-N | [2] |
Synthesis of 9-Julolidinecarboxaldehyde
The primary method for synthesizing 9-Julolidinecarboxaldehyde is through a Vilsmeier-Haack formylation reaction of julolidine. This procedure is well-established and provides a high yield of the desired product.[5]
Experimental Protocol: Vilsmeier-Haack Formylation of Julolidine
Materials:
-
Julolidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Ethanol
-
Water
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Activated charcoal (e.g., Darco® G-60)
-
Dry ice/isopropyl alcohol bath
-
Round bottom flask with magnetic stirrer, pressure-equalizing dropping funnel, and Claisen head with drying tube
-
Steam bath
Procedure: [5]
-
Set up a round bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a Claisen head fitted with a drying tube.
-
Flush the flask with dry nitrogen and then cool it in a dry ice/isopropyl alcohol bath.
-
Add 45 mL of N,N-Dimethylformamide (DMF) to the cooled flask.
-
Slowly add 16 mL of phosphorus oxychloride to the DMF with stirring.
-
After 10 minutes, add 19 g of julolidine dropwise to the reaction mixture while maintaining stirring.
-
Once the addition of julolidine is complete, continue stirring for an additional 15 minutes.
-
Remove the cooling bath and heat the reaction mixture on a steam bath for 2 hours.
-
Pour the hot reaction mixture into a slurry of approximately 400 mL of crushed ice and water.
-
Carefully neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water.
-
Collect the precipitated aldehyde by filtration.
-
Keep the filtrate at 0 °C overnight to allow for the precipitation of any additional product, which should then be collected.
-
Combine all the collected precipitate and treat it with activated charcoal.
-
Recrystallize the product from an ethanol/water mixture to yield light yellow needles of 9-Julolidinecarboxaldehyde.
Expected Yield: Approximately 21.2 g (96%).[5]
Caption: Synthesis workflow for 9-Julolidinecarboxaldehyde via Vilsmeier-Haack reaction.
Applications in Synthesis
9-Julolidinecarboxaldehyde is a valuable intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group, which allows for the construction of more complex molecules.[1] Its principal applications are in the synthesis of fluorescent probes and as a building block for pharmaceutical compounds.[1][3]
Caption: Major synthetic applications of 9-Julolidinecarboxaldehyde.
Synthesis of Fluorescent Probes via Knoevenagel Condensation
The most common reaction involving 9-Julolidinecarboxaldehyde is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This is a powerful method for forming carbon-carbon double bonds and is extensively used to synthesize fluorescent dyes, including coumarin derivatives.[6]
Representative Experimental Protocol: Knoevenagel Condensation
Materials:
-
9-Julolidinecarboxaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve 1.0 equivalent of 9-Julolidinecarboxaldehyde and 1.2 equivalents of the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Knoevenagel condensation product.
Caption: General workflow for a Knoevenagel condensation using 9-Julolidinecarboxaldehyde.
Biological Activity and Signaling Pathways
While 9-Julolidinecarboxaldehyde is utilized as an intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders, there is currently a lack of publicly available information directly linking this specific compound or its immediate derivatives to the modulation of specific biological signaling pathways.[1] The biological effects observed are typically attributed to the final, more complex molecules synthesized from this precursor. Researchers are encouraged to perform their own bioassays on novel derivatives to elucidate their mechanisms of action.
Safety and Handling
9-Julolidinecarboxaldehyde is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.
